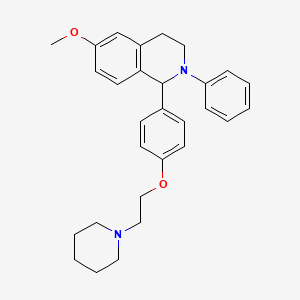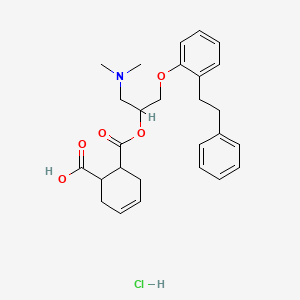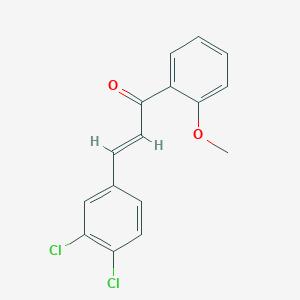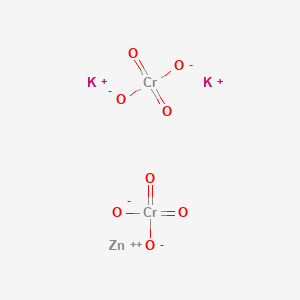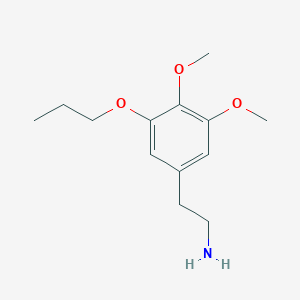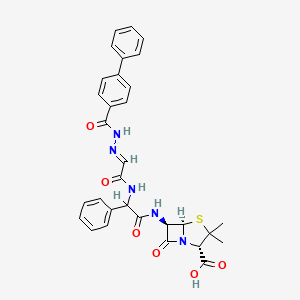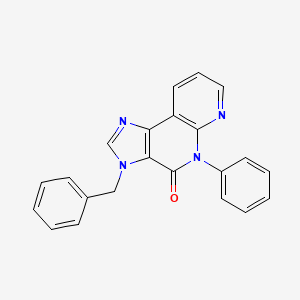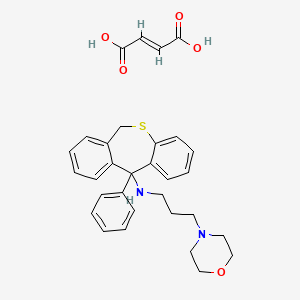
(-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride: is a synthetic opioid compound derived from noroxymorphone. It is known for its potent analgesic properties and is used in various medical and scientific research applications. This compound is structurally related to oxymorphone, a well-known opioid analgesic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride typically involves multiple steps, starting from noroxymorphone. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of noroxymorphone are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Tetrahydrofurfuryl Group: The protected noroxymorphone is then reacted with tetrahydrofurfuryl chloride in the presence of a base to introduce the tetrahydrofurfuryl group.
Deprotection: The protecting groups are removed to yield (-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofurfuryl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted noroxymorphone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in analytical chemistry for the development of analytical methods.
- Employed in the synthesis of novel opioid derivatives for structure-activity relationship studies.
Biology:
- Studied for its interactions with opioid receptors in various biological assays.
- Used in research to understand the pharmacokinetics and pharmacodynamics of opioid compounds.
Medicine:
- Investigated for its potential use as an analgesic in pain management.
- Studied for its effects on opioid receptors and potential therapeutic applications.
Industry:
- Utilized in the development of new pharmaceutical formulations.
- Employed in the production of opioid receptor modulators for research purposes.
Wirkmechanismus
Mechanism: (-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-related effects.
Molecular Targets and Pathways:
Mu-Opioid Receptor: The primary target for its analgesic effects.
Intracellular Signaling: Activation of G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase and reduction in cyclic AMP levels.
Ion Channels: Modulation of ion channels, resulting in decreased neuronal excitability and pain transmission.
Vergleich Mit ähnlichen Verbindungen
Oxymorphone: A potent opioid analgesic with a similar structure but without the tetrahydrofurfuryl group.
Hydromorphone: Another opioid analgesic with a different substitution pattern on the morphinan skeleton.
Naloxone: An opioid antagonist used to reverse opioid overdose, structurally related but with different pharmacological effects.
Uniqueness: (-)-N-((S)-Tetrahydrofurfuryl)noroxymorphone hydrochloride is unique due to the presence of the tetrahydrofurfuryl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other opioids. This structural modification can influence its binding affinity, receptor selectivity, and overall efficacy as an analgesic.
Eigenschaften
CAS-Nummer |
62767-48-0 |
|---|---|
Molekularformel |
C21H26ClNO5 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[[(2S)-oxolan-2-yl]methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c23-14-4-3-12-10-16-21(25)6-5-15(24)19-20(21,17(12)18(14)27-19)7-8-22(16)11-13-2-1-9-26-13;/h3-4,13,16,19,23,25H,1-2,5-11H2;1H/t13-,16+,19-,20-,21+;/m0./s1 |
InChI-Schlüssel |
VSSSUJQGBBHOLO-MUBRONSNSA-N |
Isomerische SMILES |
C1C[C@H](OC1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Kanonische SMILES |
C1CC(OC1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



